molecular formula C26H32N2O4S B4127344 1-(Naphthalen-2-yloxy)-3-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-2-ol

1-(Naphthalen-2-yloxy)-3-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-2-ol

Cat. No.: B4127344
M. Wt: 468.6 g/mol
InChI Key: JTVGYCZPKOMSTE-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yloxy)-3-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-2-ol is a complex organic compound characterized by the presence of a mesitylsulfonyl group attached to a piperazine ring, which is further connected to a naphthyloxy group through a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-2-yloxy)-3-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of mesitylsulfonyl chloride with piperazine to form 1-(mesitylsulfonyl)piperazine. This intermediate is then reacted with 3-(2-naphthyloxy)-2-propanol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-yloxy)-3-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the naphthyloxy group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction and conditions employed.

Scientific Research Applications

1-(Naphthalen-2-yloxy)-3-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yloxy)-3-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The mesitylsulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring and naphthyloxy group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(mesitylsulfonyl)-4-phenylpiperazine
  • 1-(mesitylsulfonyl)-4-(phenylacetyl)piperazine
  • 4-[4-(mesitylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid

Uniqueness

Compared to similar compounds, 1-(Naphthalen-2-yloxy)-3-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-2-ol stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. The presence of the naphthyloxy group, in particular, adds an additional dimension to its potential interactions and applications.

Properties

IUPAC Name

1-naphthalen-2-yloxy-3-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O4S/c1-19-14-20(2)26(21(3)15-19)33(30,31)28-12-10-27(11-13-28)17-24(29)18-32-25-9-8-22-6-4-5-7-23(22)16-25/h4-9,14-16,24,29H,10-13,17-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVGYCZPKOMSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Naphthalen-2-yloxy)-3-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-2-ol
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1-(Naphthalen-2-yloxy)-3-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-2-ol
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1-(Naphthalen-2-yloxy)-3-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-2-ol
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1-(Naphthalen-2-yloxy)-3-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-2-ol
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1-(Naphthalen-2-yloxy)-3-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-2-ol

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